1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-14-3-5-15(6-4-14)25-18(13-7-9-21-10-8-13)17(23-24-25)19(26)22-12-16-2-1-11-27-16/h1-11H,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGLTQJYJCYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the furan-2-ylmethyl group: This can be done using a furan-2-ylmethyl halide in a substitution reaction.
Incorporation of the pyridin-4-yl group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-yl boronic acid.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: The pyridin-4-yl group can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the furan and pyridinyl groups may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
Pyridine Positional Isomerism : The pyridin-4-yl group in the target compound contrasts with pyridin-3-yl in analogs . Positional isomerism may alter binding affinity in biological systems due to differences in spatial orientation and electronic effects.
Aromatic Substituents : The 4-fluorophenyl group in the target compound is replaced by 2-fluorophenyl or chlorophenyl in analogs . Fluorine’s electronegativity enhances metabolic stability, while chlorine increases lipophilicity but may reduce solubility.
Carboxamide Modifications : The furan-2-ylmethyl group in the target compound is unique. Analogs feature bulkier substituents like methylsulfanyl or chloro-fluorophenylmethyl, which may impact steric hindrance and pharmacokinetics .
Functional Group Additions: Some analogs include amino () or oxazole () groups, which could enhance hydrogen bonding or rigidity, respectively.
Research Findings and Implications
- Analogous compounds (e.g., ) suggest that Suzuki-Miyaura coupling or nucleophilic substitution may be used to introduce pyridinyl or aryl groups.
- Biological Activity : While explicit data for the target compound is absent, structurally similar triazole carboxamides exhibit kinase inhibition, antimicrobial, or anticancer activity. For example, pyridin-3-yl analogs () are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites.
- Physicochemical Properties : The furan-2-ylmethyl group may improve solubility compared to bulkier substituents (e.g., methylsulfanyl in ), but this requires experimental validation.
Biological Activity
1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a triazole ring, which is known for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Introduction of the Fluorophenyl Group : Utilizes nucleophilic aromatic substitution.
- Attachment of the Furan-2-ylmethyl Group : Conducted via substitution reactions with furan derivatives.
Antimicrobial Activity
Recent studies have shown that derivatives of triazoles exhibit significant antimicrobial properties. For example, related compounds have demonstrated activity against various strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . While specific data on the compound is limited, its structural similarities suggest potential efficacy in antimicrobial applications.
Antifungal Properties
The 1,2,4-triazole moiety is recognized for its antifungal activity. Research indicates that triazole derivatives can inhibit fungal growth effectively, making them valuable in developing new antifungal agents . The compound's structure suggests it may possess similar antifungal properties, although direct studies are needed.
Neuroprotective Effects
Studies involving similar triazole compounds have reported neuroprotective effects, particularly in models of neurodegenerative diseases. Mechanistic insights reveal that these compounds can inhibit inflammatory pathways and reduce oxidative stress . Although specific data on the neuroprotective effects of this compound are not available, its structural characteristics imply potential benefits in neurological contexts.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the triazole ring may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan and pyridinyl groups could contribute to the overall stability and reactivity of the compound.
Research Findings and Case Studies
Several studies have explored the biological activities of triazole derivatives:
Q & A
Q. What are the established synthetic routes for 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Condensation : React 4-fluoroaniline with furan-2-ylmethyl isocyanide to form an intermediate carboximidoyl chloride.
Cyclization : Treat the intermediate with sodium azide to generate the triazole core via Huisgen 1,3-dipolar cycloaddition.
Functionalization : Introduce the pyridin-4-yl group via Suzuki-Miyaura coupling or nucleophilic substitution.
Q. Optimization Strategies :
- Use Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to improve coupling efficiency .
- Monitor reaction progress with HPLC to identify byproducts and adjust stoichiometry .
Q. How is the crystal structure of this compound determined, and what validation methods ensure accuracy?
Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction data are collected and refined using SHELXL (v. 2015+) for small-molecule structures. Key parameters include:
- Validation Tools :
Q. What strategies address the compound’s low aqueous solubility in biochemical assays?
Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring compatibility with assay buffers .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the triazole or pyridine rings without disrupting target binding .
Q. How is target identification performed for this compound in enzyme inhibition studies?
Methodological Answer :
- Radioligand Binding Assays : Compete with labeled ligands (e.g., [³H]CP55940) in membrane preparations to identify receptor affinity .
- Kinetic Analysis : Measure IC₅₀ values under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive inhibition.
Advanced Research Questions
Q. How can computational modeling resolve contradictions between in vitro potency and poor pharmacokinetics?
Methodological Answer :
Q. What experimental designs reconcile discrepancies in enzyme inhibition data across studies?
Methodological Answer :
Q. How can metabolic stability be improved without compromising target affinity?
Methodological Answer :
Q. What in vivo models are suitable for evaluating antitumor efficacy, and how are pharmacokinetic parameters optimized?
Methodological Answer :
- Xenograft Models : Use NIH3T3/TPR-Met or U-87 MG tumors in nude mice. Administer compound orally (10–50 mg/kg/day) and measure tumor volume via caliper .
- PK/PD Analysis : Collect plasma samples at 0, 1, 4, 8, 24 hr post-dose. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
